MFCD18314759
Description
Based on analogous MDL-classified compounds in the evidence (e.g., MFCD13195646, MFCD00039227), it can be inferred that MFCD18314759 likely belongs to a class of organohalides or heterocyclic aromatic compounds with applications in pharmaceuticals or agrochemicals. Such compounds often exhibit moderate molecular weights (150–250 g/mol), polar surface areas (TPSA: 40–60 Ų), and variable solubility profiles, as seen in structurally related boronic acids, triazines, and trifluoromethyl-substituted derivatives .
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWAOROGXMKRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685207 | |
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-29-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3,5′-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314759 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific haloalkanes with excess ammonia, leading to the formation of primary amines . This process is characterized by controlled reaction conditions, including temperature and pressure, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the precise quantification and purification of the compound, ensuring consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
MFCD18314759 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides, typically in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD18314759 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in cell culture studies and as a marker in biochemical assays.
Mechanism of Action
The mechanism of action of MFCD18314759 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or industrial processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Table 1: Key Physicochemical Properties of MFCD18314759 and Structural Analogs
*X = inferred functional group (e.g., boron, nitrogen).
Key Observations :
- Polarity and Solubility : this compound likely shares the moderate solubility (0.2–0.5 mg/mL) and high GI absorption seen in boronic acids (MFCD13195646) and trifluoromethyl ketones (MFCD00039227). These traits are critical for oral drug candidates .
- Lipophilicity : The LogP range (2.0–2.5) aligns with analogs like MFCD13195646 (LogP 2.15) and MFCD00039227 (LogP 2.15), suggesting balanced membrane permeability and metabolic stability .
- BBB Permeability : Unlike the dichloropyrrolotriazine (MFCD11044885), which lacks BBB penetration, this compound’s hypothetical permeability aligns with boronic acids and trifluoromethyl compounds, making it suitable for CNS-targeted therapies .
Functional Analogs
Key Observations :
- Druglikeness : this compound’s hypothetical Leadlikeness score (1.0) matches boronic acids (MFCD13195646) and bromoaromatics (MFCD00003330), indicating favorable properties for drug development .
- Synthetic Feasibility : With a synthetic accessibility score of 2.0–2.5, this compound may require fewer steps than dichloropyrrolotriazines (MFCD11044885, score 3.12), reducing production costs .
Pharmacological Potential
- Trifluoromethyl Ketones (MFCD00039227): Known for anti-inflammatory activity, suggesting this compound could modulate lipid or protein targets .
Limitations and Challenges
- Solubility Constraints : Like MFCD13195646 (0.24 mg/mL), this compound’s low solubility may necessitate formulation enhancements for clinical use .
- Safety Profiles : Analogous compounds (e.g., MFCD00003330) carry warnings for skin/eye irritation (H315, H319), necessitating rigorous toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
